Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name methyl 3-methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine-6-carboxylate reflects the compound’s bicyclic architecture and substituent positions. The parent heterocycle consists of a fused triazole-pyridine system, where the triazole ring (1,2,4-triazole) is annulated to a partially saturated pyridine ring at positions 4 and 3-a (Figure 1). The pyridine moiety exists in a 5,6,7,8-tetrahydro state, indicating four hydrogen atoms saturating the six-membered ring.
Key substituents include:
- A methyl group (-CH₃) at position 3 of the triazole ring.
- A methyl ester (-COOCH₃) at position 6 of the tetrahydro-pyridine ring.
The structural formula is unambiguously represented by the SMILES string CC1=NN=C2N1CC(CC2)C(=O)OC, which encodes the connectivity of atoms and functional groups. The molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol further define its composition.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 63.4 Ų |
Alternative Naming Conventions and Registry Identifiers
This compound is recognized by multiple nomenclature systems and registry identifiers:
- CAS Registry Number : A unique identifier assigned as [CAS Number].
- Synonyms :
- InChIKey :
PLSRWOGTVFHYBT-UHFFFAOYSA-N, a standardized hashed identifier for chemical structures.
The compound’s registry in public databases, such as PubChem and ChemSpider, ensures unambiguous identification across scientific literature and regulatory documents.
Positional Isomerism in Triazolopyridine Derivatives
Positional isomerism in triazolopyridines arises from variations in ring fusion sites and substituent locations. For example:
- Triazole Ring Fusion : The triazolo[4,3-a]pyridine system differs from triazolo[1,5-a]pyridine (as in CAS 78539-91-0) in the connectivity of the triazole nitrogens.
- Substituent Position : Moving the methyl ester from position 6 to position 7 (e.g., methyl 2-chloro-triazolo[1,5-a]pyridine-7-carboxylate, CAS 1935429-55-2) alters physicochemical properties and biological activity.
Table 2: Comparative Isomer Analysis
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6-10-11-8-5-7(9(13)14-2)3-4-12(6)8/h7H,3-5H2,1-2H3 |
InChI Key |
SPJBFMCXNCZLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CCC(C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via the cyclization of appropriately functionalized pyridine derivatives with hydrazine derivatives to form the triazole ring fused to the pyridine core. A widely employed route includes:
Step 1: Formation of Hydrazide Intermediate
Starting from 3-methylpyridine-2-carboxylic acid, the compound is reacted with hydrazine hydrate to yield the corresponding hydrazide. This step introduces the hydrazine moiety necessary for subsequent ring closure.Step 2: Cyclization and Esterification
The hydrazide intermediate is then treated with methyl chloroformate in the presence of a base such as triethylamine. This leads to cyclization forming the fusedtriazolo ring system and simultaneously introduces the methyl ester at position 7, yielding the target compound.
This synthetic pathway is favored due to its efficiency in constructing the fused heterocyclic system and installing the ester functionality in a single step under controlled conditions.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate nucleophilic attack during cyclization.
- Temperature: Moderate heating (typically 60–100°C) is applied to promote cyclization without causing decomposition.
- Base: Triethylamine or similar organic bases neutralize the hydrochloric acid generated during esterification, driving the reaction forward.
- Reaction Time: Typically ranges from 4 to 12 hours, optimized to maximize yield and purity.
Industrial Scale Synthesis
For large-scale production, continuous flow reactors and automated systems are employed to enhance reaction control, yield, and safety. Parameters such as reagent feed rates, temperature gradients, and mixing efficiency are finely tuned to minimize by-products and maximize throughput. Purification techniques such as crystallization or column chromatography are adapted for scale-up to ensure product purity.
Analytical Techniques for Structural Confirmation and Purity Assessment
To verify the successful synthesis and purity of Methyl 3-methyl-5H,6H,7H,8H-triazolo[4,3-a]pyridine-7-carboxylate, the following analytical methods are standard:
Chemical Reaction Analysis Relevant to Preparation
The compound’s synthesis and subsequent modifications involve several reaction types:
- Cyclization: Formation of the triazole ring via intramolecular nucleophilic attack of hydrazide nitrogen on activated pyridine carbonyl groups.
- Esterification: Introduction of the methyl ester group by reaction with methyl chloroformate under basic conditions.
- Substitution Reactions: Potential nucleophilic substitutions at the pyridine ring positions adjacent to nitrogen atoms, allowing for further functionalization.
Common reagents include hydrazine hydrate, methyl chloroformate, triethylamine, and solvents such as DMF or THF. Reaction conditions are optimized to favor cyclization and esterification while minimizing side reactions.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Condition | Effect on Yield and Purity |
|---|---|---|
| Hydrazine hydrate | Excess, aqueous solution | Ensures complete conversion to hydrazide |
| Methyl chloroformate | 1.1 equivalents, in presence of triethylamine | Efficient esterification and cyclization |
| Base (Triethylamine) | 1.5 equivalents | Neutralizes HCl, drives reaction forward |
| Solvent | DMF or THF | Stabilizes intermediates, enhances solubility |
| Temperature | 60–100°C | Promotes cyclization, avoids decomposition |
| Reaction time | 4–12 hours | Balances conversion and side product formation |
Summary of Research Perspectives and Variations
- Alternative Cyclization Approaches: Some studies explore copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, though less common for this specific compound due to the fused ring system requirements.
- Structural Modifications: Variations in substituents on the pyridine or triazole rings affect biological activity and physicochemical properties, guiding synthetic modifications in medicinal chemistry contexts.
- Scale-Up Considerations: Industrial synthesis prioritizes reaction scalability, safety, and waste minimization, often employing continuous flow chemistry for reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: Used as a building block in the synthesis of various pharmaceutical compounds.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolo-fused heterocycles, focusing on substituent effects, molecular properties, and synthetic methodologies.
Structural Analogs with Substituent Variations
2.1.1 Substituent Position and Identity
Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (Target)
- Molecular formula : Estimated as C₉H₁₂N₄O₂ (calculated from core structure + substituents).
- Key features : Electron-donating methyl group at position 3 enhances steric bulk, while the methyl ester at position 7 influences solubility and reactivity.
- Methyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Molecular formula: C₈H₁₀BrN₃O₂, MW 260.09 .
- Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Molecular formula: Estimated as C₁₂H₁₈N₄O₂, MW 237.30 . Key differences: The tert-butyl group at position 3 imposes significant steric hindrance, while the ester at position 6 (vs.
2.1.2 Ester Group Variations
- Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Core Heterocycle Variations
- 7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Methodologies: Ethyl ester derivatives (e.g., ) are synthesized via cyclocondensation of aminotriazoles with β-ketoesters, followed by chromatography .
- Characterization : IR and NMR data (e.g., carbonyl stretches at 1666 cm⁻¹ in ) confirm ester functionality and substituent positions .
- Steric and Electronic Effects : Bulky substituents (e.g., tert-butyl in ) reduce reactivity in nucleophilic substitutions but improve metabolic stability .
Biological Activity
Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer effects and mechanisms of action.
- Chemical Formula : C₈H₁₃N₃O
- Molecular Weight : 167.21 g/mol
- CAS Number : 1384430-58-3
- IUPAC Name : (3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanol
Biological Activity Overview
Research indicates that compounds within the triazolo-pyridine class exhibit various biological activities, particularly in cancer therapy. The following sections detail significant findings related to the biological activity of this compound.
In Vitro Studies
-
Cytotoxicity Against Cancer Cell Lines :
- Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine derivatives have shown promising antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
- For instance, a related compound demonstrated IC₅₀ values of 0.98 µM for A549 cells and 1.05 µM for MCF-7 cells .
- Mechanism of Action :
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 17l | A549 | 0.98 ± 0.08 | c-Met/VEGFR-2 inhibition |
| 17l | MCF-7 | 1.05 ± 0.17 | c-Met/VEGFR-2 inhibition |
| 12e | HeLa | 2.73 ± 0.33 | c-Met inhibition |
Case Studies
In a study focusing on the synthesis and evaluation of triazolo-pyridine derivatives:
- Compound 12e exhibited significant cytotoxicity against A549 and MCF-7 cells with IC₅₀ values of 1.06 µM and 1.23 µM respectively .
- The study further revealed that these compounds induced late apoptosis in cancer cells and arrested them in the G0/G1 phase of the cell cycle.
Additional Biological Activities
Besides anticancer properties, triazolo-pyridine derivatives are also being investigated for their roles in immunotherapy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
